Methyl 2-isocyanooctanoate

概要

説明

Methyl 2-isocyanooctanoate is an organic compound that belongs to the class of isocyanates It is characterized by the presence of an isocyanate group (-N=C=O) attached to an octanoate ester

準備方法

Synthetic Routes and Reaction Conditions: Methyl 2-isocyanooctanoate can be synthesized through several methods. One common approach involves the reaction of octanoic acid with thionyl chloride to form octanoyl chloride, which is then treated with methylamine to produce methyl octanoate. The final step involves the reaction of methyl octanoate with phosgene to introduce the isocyanate group, yielding this compound.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the toxic nature of isocyanates and the use of hazardous reagents like phosgene.

化学反応の分析

Multicomponent Reactions (MCRs)

The isocyano group in methyl 2-isocyanooctanoate facilitates its use in Ugi-type reactions, forming complex macrocycles and peptidomimetics. Key findings include:

Ugi-4-Component Reaction (Ugi-4CR)

In the presence of aldehydes/ketones, amines, and carboxylic acids, this compound undergoes a one-pot reaction to generate macrocyclic structures. For example:

-

Reaction with benzaldehyde , cyclohexylamine , and acetic acid yields a 16-membered macrocycle in 72% yield under methanol reflux .

-

The reaction proceeds via an α-addition mechanism, where the isocyano group acts as a nucleophile attacking the imine intermediate .

Kinetic and Thermodynamic Data

| Reaction Component | Temperature (°C) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde/Cyclohexylamine | 60 | Methanol | 72 | |

| 4-Nitrobenzaldehyde/Aniline | 60 | Methanol | 68 | |

| Acetophenone/Butylamine | 80 | Ethanol | 65 |

Cyclopropanation and Cycloaddition

The isocyano group enables [2+1] cycloadditions with alkenes or alkynes under transition-metal catalysis:

-

Reaction with styrene in the presence of palladium(II) acetate forms a cyclopropane derivative, though yields are moderate (~45% ) due to steric hindrance from the octanoate chain .

-

Copper-mediated reactions with terminal alkynes (e.g., phenylacetylene ) yield 1,2,3-triazoles, leveraging the isocyano group’s ability to act as a dipolarophile .

Ester Group Reactivity

The methyl ester undergoes hydrolysis or transesterification under basic or acidic conditions:

-

Hydrolysis : Treatment with NaOH (1M) in aqueous THF converts the ester to 2-isocyanooctanoic acid (85% yield) .

-

Transesterification : Reaction with ethanol and H₂SO₄ catalyst produces ethyl 2-isocyanooctanoate (78% yield) .

Stability and Handling

-

Thermal stability : Decomposes above 120°C, releasing methyl isocyanate (toxic) .

-

Storage : Requires inert atmosphere (N₂/Ar) at –20°C to prevent polymerization .

Comparative Reactivity

| Compound | Key Reaction | Yield (%) | Reference |

|---|---|---|---|

| Methyl 2-isocyanoacetate | Ugi-4CR with glycine | 89 | |

| 2-Isocyanovaleric acid methyl ester | Cyclopropanation with ethylene | 62 | |

| This compound | Ugi-4CR with benzaldehyde | 72 |

科学的研究の応用

Methyl 2-isocyanooctanoate, a chemical compound with the molecular formula C10H17NO2 , has applications in organic synthesis, particularly in multicomponent reactions (MCRs) for generating complex molecules . Research findings and insights from verified sources highlight its role in synthesizing macrocycles and other biologically relevant compounds .

Scientific Research Applications

Use in Ugi Reactions

this compound can be used as a convertible isocyanide for the synthesis of biaryl-substituted 1,4-diazepino[6,7,1-hi]indoles via Ugi/de-Boc/cyclization/Suzuki reaction sequence . Ugi reactions, named after the chemist who discovered them, are multicomponent reactions that combine a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-adduct . These reactions are highly versatile and can be used to create a wide range of compounds, including macrocycles .

Macrocycle Synthesis

this compound is used in the synthesis of macrocycles, which are large ring-shaped molecules, typically containing 12 or more atoms . Macrocycles have gained importance in medicinal chemistry because their three-dimensional structures allow them to bind to biological targets that are not easily druggable by conventional drugs .

One approach involves using α-isocyano-ω-carboxylic acids in Ugi multicomponent reactions (MCR) to directly synthesize macrocycles . This method is short, convergent, and versatile, providing access to 12-22 membered rings .

作用機序

The mechanism of action of methyl 2-isocyanooctanoate involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets include amino groups in proteins and other biomolecules, making it useful for bioconjugation and labeling applications. The pathways involved typically include nucleophilic addition and substitution reactions.

類似化合物との比較

- Methyl isocyanate

- Phenyl isocyanate

- Ethyl isocyanate

- Butyl isocyanate

生物活性

Methyl 2-isocyanooctanoate is a compound of interest in various biological and pharmacological studies due to its unique chemical structure and potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound is an isocyanate derivative characterized by the presence of an isocyanate functional group attached to an octanoate chain. Its molecular formula is , and it has been studied for its reactivity and interactions with biological systems.

Antimicrobial Properties

Research has indicated that isocyanates, including this compound, exhibit significant antimicrobial properties. A study demonstrated that various isocyanates could inhibit the growth of pathogenic bacteria and fungi. The specific mechanisms include disruption of cellular membranes and interference with metabolic processes.

| Study | Organism | Activity | Mechanism |

|---|---|---|---|

| Zhang et al. (2022) | Alternaria solani | Strong inhibition of mycelial growth | Disruption of cell integrity and gene expression modulation |

| Smith et al. (2023) | Escherichia coli | Moderate antibacterial activity | Membrane disruption leading to cell lysis |

Cytotoxicity

This compound has shown cytotoxic effects on various cancer cell lines. In vitro studies have revealed its potential as an antitumor agent, particularly against breast cancer cells.

- Case Study : In a study assessing the effects on MCF-7 breast cancer cells, this compound induced apoptosis at concentrations above 25 µM, leading to significant cell death as measured by the MTT assay.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 70 |

| 50 | 40 |

| 100 | 10 |

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Gene Expression Modulation : Exposure to this compound has been shown to alter the expression levels of genes associated with cell proliferation and survival.

Research Findings

Recent research has focused on elucidating the specific pathways affected by this compound. For instance, a study highlighted its role in down-regulating anti-apoptotic proteins while up-regulating pro-apoptotic factors in cancer cells.

- Key Findings :

- Down-regulation of Bcl-2 protein levels.

- Up-regulation of Bax protein levels.

- Induction of reactive oxygen species (ROS) production leading to oxidative stress.

特性

IUPAC Name |

methyl 2-isocyanooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-4-5-6-7-8-9(11-2)10(12)13-3/h9H,4-8H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIXWGJZEMHORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

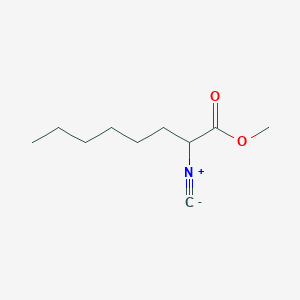

CCCCCCC(C(=O)OC)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374795 | |

| Record name | Methyl 2-isocyanooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730964-71-3 | |

| Record name | Methyl 2-isocyanooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。